molecular formula C8H12ClFN2 B1519366 [2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride CAS No. 1197238-19-9

[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride

Cat. No. B1519366
M. Wt: 190.64 g/mol
InChI Key: SQKZNFJVLXVNRD-UHFFFAOYSA-N
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Description

“[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride” is a chemical compound with the molecular formula C8H12N2Cl1F1 . It is used in the preparation of pyrazole derivatives .


Synthesis Analysis

The synthesis of “[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride” starts from commercially available 2-ethylaniline . The detailed process of the synthesis is not available in the search results.


Molecular Structure Analysis

The molecular structure of “[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride” can be represented by the SMILES string FC1=CC=CC (CCNN)=C1.Cl . The InChI key for this compound is IUNWQQRUBQMXFR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride” appears as a white to light yellow crystal powder . The molecular weight of the compound is 162.59 .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

Hydrazine compounds, including derivatives similar to "[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride," have been extensively researched for their application in the development of fluorescent probes. These probes are utilized for the sensitive and selective detection of hydrazine in environmental water systems, biological samples, and industrial processes due to hydrazine's high reactivity and toxicity. For instance, a ratiometric fluorescent probe was designed for N2H4 detection, utilizing specific fluorescent groups and recognition sites that enable sensing via an intramolecular charge transfer pathway. This method exhibits low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for quantitative determination in water and fluorescence imaging in living cells (Zhu et al., 2019).

Synthesis and Cytotoxic Effects

Research on hydrazine derivatives has also explored their synthesis and potential cytotoxic effects against tumor cell lines. Studies have shown that certain hydrazine-based compounds can exhibit significant inhibitory effects towards tumor cells, presenting a potential avenue for therapeutic applications. For example, novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives have been synthesized and evaluated for their cytotoxic activity, demonstrating promising results against various tumor cell lines without being cytotoxic towards normal cells (Flefel et al., 2015).

Safety And Hazards

“[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride” is classified as hazardous. It is toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation. It also causes serious eye irritation and may cause an allergic skin reaction .

properties

IUPAC Name

2-(2-fluorophenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2.ClH/c9-8-4-2-1-3-7(8)5-6-11-10;/h1-4,11H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKZNFJVLXVNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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